Pentafluorophenyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

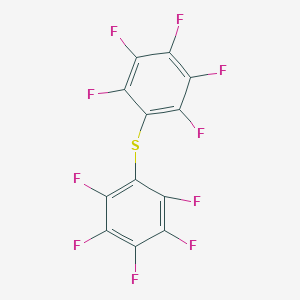

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F10S/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUZMRQINDFFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146378 | |

| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043-50-1 | |

| Record name | 1,1′-Thiobis[2,3,4,5,6-pentafluorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1043-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3,4,5,6-pentafluorophenyl) sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentafluorophenyl Sulfide for Advanced Chemical Research

This guide provides a comprehensive overview of pentafluorophenyl sulfide, also known as bis(pentafluorophenyl) sulfide, a key reagent and building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its properties, synthesis, reactivity, and applications.

Introduction: The Significance of this compound

This compound (C₁₂F₁₀S) is a unique organofluorine compound characterized by the presence of two electron-deficient pentafluorophenyl rings linked by a sulfur atom. This structure imparts distinct chemical properties that are highly valuable in various fields of chemical synthesis. The strong electron-withdrawing nature of the perfluorinated aromatic rings significantly influences the reactivity of the sulfide bridge and the aromatic systems themselves, making it a versatile synthon for the introduction of the pentafluorophenylthio moiety and for the construction of complex molecular architectures. Its CAS number is 1043-50-1.[1]

In the realm of drug discovery, the incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. The pentafluorophenyl group, in particular, offers a unique combination of steric and electronic properties. While the broader class of pentafluorosulfanyl-containing compounds has seen increasing use as "super-trifluoromethyl" bioisosteres, this compound itself serves as a crucial precursor for creating novel fluorinated molecules with potential therapeutic applications.[2][3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development.

Physical Properties

| Property | Value | Reference |

| CAS Number | 1043-50-1 | [1] |

| Molecular Formula | C₁₂F₁₀S | [1] |

| Molecular Weight | 366.18 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 86-88 °C | |

| Boiling Point | 198.8 ± 40.0 °C (Predicted) | |

| Density | 1.73 ± 0.1 g/cm³ (Predicted) |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

-

Mass Spectrometry (Electron Ionization): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 366, corresponding to its molecular weight. Key fragmentation peaks can be observed at m/z 199, 171, and 155.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands associated with the C-F and C-S bonds, as well as the vibrations of the perfluorinated aromatic rings.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for the characterization of fluorinated compounds. For this compound, the spectrum will show distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl rings. The chemical shifts and coupling constants provide detailed structural information.[5][6][7][8]

-

¹³C NMR: The ¹³C NMR spectrum will exhibit signals for the carbon atoms of the aromatic rings, with their chemical shifts influenced by the attached fluorine atoms and the sulfur bridge.

-

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SɴAr) reaction of hexafluorobenzene with a sulfide source. The high electrophilicity of the hexafluorobenzene ring, due to the strong electron-withdrawing fluorine atoms, facilitates attack by nucleophiles.

Reaction Principle: Nucleophilic Aromatic Substitution

The synthesis is based on the reaction of hexafluorobenzene with a nucleophilic sulfur reagent, such as sodium sulfide or a related sulfide salt. The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the aromatic ring, followed by the elimination of a fluoride ion.

Sources

- 1. Bis(2,3,4,5,6-pentafluorophenyl) sulphide | C12F10S | CID 70586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(pentafluorosulfanyl)phenyl azide as an expeditious tool for click chemistry toward antitumor pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(pentafluorophenyl) Sulfide

Abstract

Bis(pentafluorophenyl) sulfide, also known as decafluorodiphenyl sulfide, is a pivotal organofluorine compound with significant utility in materials science, synthetic chemistry, and drug development. Its unique electronic properties, stemming from the ten fluorine atoms, confer remarkable thermal and chemical stability. This guide provides a comprehensive overview of the principal synthetic methodologies for its preparation and the essential analytical techniques for its thorough characterization. We delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reproducibility and accuracy.

Introduction: The Significance of a Perfluorinated Core

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of bis(pentafluorophenyl) sulfide (C₁₂F₁₀S), the perfluorinated aromatic rings create a molecule with exceptional stability and a highly electrophilic character at the carbon atoms of the aromatic rings. This makes it a valuable precursor and building block in various chemical transformations. Understanding its synthesis and characterization is fundamental for researchers aiming to leverage its unique properties.

Synthesis Methodologies: Pathways to a Perfluorinated Sulfide

Several synthetic routes to bis(pentafluorophenyl) sulfide have been established, each with distinct advantages and mechanistic underpinnings. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Nucleophilic Aromatic Substitution (SNA_r) of Hexafluorobenzene

This is one of the most common and direct methods for the synthesis of bis(pentafluorophenyl) sulfide. It relies on the high susceptibility of hexafluorobenzene to nucleophilic attack.

Reaction Principle: The reaction proceeds via the nucleophilic attack of a sulfur-containing nucleophile on the electron-deficient hexafluorobenzene ring. A common precursor is pentafluorothiophenol (C₆F₅SH), which can be deprotonated to form the highly nucleophilic pentafluorothiophenolate anion (C₆F₅S⁻). This anion then displaces a fluoride ion from a second molecule of hexafluorobenzene.

Alternatively, sodium hydrosulfide can be reacted with hexafluorobenzene to first generate pentafluorothiophenol in situ[1].

Detailed Experimental Protocol:

-

Step 1: Generation of the Nucleophile: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve pentafluorothiophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or pyridine.

-

Step 2: Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature to generate the pentafluorothiophenolate anion.

-

Step 3: Nucleophilic Substitution: To the resulting solution, add hexafluorobenzene (1.0 eq) and heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or pyridine are chosen to solubilize the reactants and facilitate the S_NAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Base: A non-nucleophilic base is crucial to deprotonate the thiol without competing in the substitution reaction.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy of the C-F bond cleavage.

Logical Relationship Diagram:

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Reaction of Pentafluorophenyl Lithium or Grignard Reagents with Sulfur Halides

This method offers an alternative approach, particularly when hexafluorobenzene is not the preferred starting material.

Reaction Principle: Pentafluorophenyl lithium or the corresponding Grignard reagent is generated in situ and then reacted with a sulfur electrophile, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂).

Detailed Experimental Protocol:

-

Step 1: Generation of the Organometallic Reagent: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve bromopentafluorobenzene (2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Step 2: Lithiation/Grignard Formation: Slowly add a solution of n-butyllithium in hexanes (2.0 eq) or magnesium turnings to the cooled solution to generate pentafluorophenyl lithium or the Grignard reagent, respectively.

-

Step 3: Reaction with Sulfur Electrophile: In a separate flask, dissolve sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) (1.0 eq) in the same anhydrous solvent and cool to -78 °C. Slowly add the freshly prepared organometallic reagent to the sulfur halide solution via cannula.

-

Step 4: Work-up and Purification: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.

Causality of Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards oxygen and water.

-

Low Temperature: The generation and subsequent reactions of these organometallic reagents are performed at low temperatures to prevent side reactions, such as decomposition or reaction with the solvent.

Experimental Workflow Diagram:

Caption: Organometallic Route to Bis(pentafluorophenyl) Sulfide.

Comprehensive Characterization: A Multi-faceted Analytical Approach

Thorough characterization is essential to confirm the identity and purity of the synthesized bis(pentafluorophenyl) sulfide. A combination of spectroscopic and physical methods is employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂F₁₀S[2] |

| Molar Mass | 366.18 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 55-58 °C |

| Boiling Point | 278-280 °C |

Spectroscopic Analysis

-

¹⁹F NMR: This is a highly informative technique for fluorinated compounds. The ¹⁹F NMR spectrum of bis(pentafluorophenyl) sulfide typically shows three distinct multiplets corresponding to the ortho, meta, and para fluorine atoms. The chemical shifts are generally reported relative to an external standard like CFCl₃[3].

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the pentafluorophenyl rings. The carbon attached to the sulfur atom will have a distinct chemical shift compared to the other fluorinated carbons[2].

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For bis(pentafluorophenyl) sulfide, the molecular ion peak (M⁺) is expected at m/z 366. Key fragment ions may include those corresponding to the loss of a pentafluorophenyl group or a sulfur atom[2].

The IR spectrum of bis(pentafluorophenyl) sulfide is characterized by strong absorption bands associated with the C-F and C-S stretching vibrations. The aromatic C=C stretching vibrations will also be present in the fingerprint region[2].

| Spectroscopic Data | Expected Values/Observations |

| ¹⁹F NMR (vs. CFCl₃) | Multiplets for ortho, meta, and para fluorines |

| ¹³C NMR | Signals for C-S and C-F carbons |

| Mass Spec. (m/z) | Molecular ion at 366, characteristic fragments[2] |

| IR (cm⁻¹) | Strong C-F and C-S stretching bands |

X-ray Crystallography

For an unambiguous structural determination, single-crystal X-ray diffraction can be performed. This technique provides precise information about bond lengths, bond angles, and the overall molecular geometry in the solid state. While the crystal structure of the closely related bis(pentafluorophenyl) disulfide has been reported, this data provides a valuable reference for the sulfide's expected geometry[4].

Safety and Handling

Bis(pentafluorophenyl) sulfide and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[2]. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Applications and Future Outlook

The unique properties of bis(pentafluorophenyl) sulfide make it a valuable intermediate in the synthesis of:

-

Fluorinated polymers: Its incorporation can enhance thermal stability and chemical resistance.

-

Advanced materials: It serves as a building block for liquid crystals and other functional materials.

-

Pharmaceuticals and agrochemicals: The pentafluorophenyl group can improve the metabolic stability and lipophilicity of bioactive molecules.

The continued exploration of the reactivity of bis(pentafluorophenyl) sulfide will undoubtedly lead to the development of novel synthetic methodologies and the creation of new materials with tailored properties.

References

- Robson, P.; Stacey, M.; Stephens, R.; Tatlow, J. C. "Aromatic polyfluoro compounds. VI. Penta- and 2,3,5,6-tetrafluorothiophenol" Journal of the Chemical Society (1960), 4754-60.

-

PubChem. Bis(2,3,4,5,6-pentafluorophenyl) sulphide | C12F10S | CID 70586. Available from: [Link].

- Woodard, C. M., Brown, D. S., Lee, J. D., & Massey, A. G. (1976). The crystal and molecular structures of bis (pentafluorophenyl)disulphide and bis(pentafluorophenyl)diselenide. Journal of Organometallic Chemistry, 121(3), 333–344.

-

Canadian Science Publishing. Some reactions of pentafluorothiophenol. Preparation of some pentafluoro-phenylthio metal derivatives. Available from: [Link].

-

University of California, San Diego. 19F NMR Reference Standards. Available from: [Link].

Sources

A Deep Dive into the Spectroscopic Signature of Pentafluorophenyl Sulfide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of pentafluorophenyl sulfide (decafliorodiphenyl sulfide). Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this highly fluorinated aryl sulfide. Beyond a simple presentation of data, this guide offers insights into the experimental rationale and detailed protocols, empowering researchers to confidently identify and characterize this compound.

Introduction: The Significance of this compound and Its Spectroscopic Characterization

This compound, with the molecular formula C₁₂F₁₀S, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of two electron-withdrawing pentafluorophenyl rings imparts unique chemical and physical properties, making it a subject of considerable interest. Accurate and unambiguous characterization of this compound is paramount for ensuring the quality and reliability of downstream applications. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for elucidating its structure and purity. This guide will dissect the characteristic spectroscopic features of this compound, offering a detailed roadmap for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorinated Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹⁹F NMR is of particular importance, complemented by ¹³C and ¹H NMR to provide a complete picture of the molecular framework.

¹⁹F NMR Spectroscopy: Decoding the Fluorine Environment

The ¹⁹F NMR spectrum of this compound is characterized by three distinct multiplets corresponding to the ortho-, meta-, and para-fluorine atoms of the two equivalent pentafluorophenyl rings.

Table 1: Typical ¹⁹F NMR Chemical Shifts for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity |

| F-2, F-6 (ortho) | -130 to -135 | Multiplet |

| F-4 (para) | -148 to -153 | Triplet |

| F-3, F-5 (meta) | -160 to -165 | Multiplet |

Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm.

The observed chemical shifts are consistent with the electron-donating effect of the sulfur atom, which influences the electron density around the fluorine nuclei. The ortho- and meta-fluorines appear as complex multiplets due to coupling with neighboring fluorine atoms. The para-fluorine typically appears as a triplet due to coupling with the two meta-fluorines.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. Due to the strong coupling between carbon and fluorine, the signals for the fluorinated carbons are often split into complex multiplets.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Chemical Shift (δ) ppm | Multiplicity |

| C-1 (C-S) | 115 - 120 | Multiplet |

| C-2, C-6 (ortho) | 145 - 150 | Multiplet |

| C-3, C-5 (meta) | 138 - 143 | Multiplet |

| C-4 (para) | 140 - 145 | Multiplet |

The carbon attached to the sulfur atom (C-1) is typically found in the upfield region of the aromatic signals. The signals for the ortho-, meta-, and para-carbons are influenced by the number of fluorine atoms they are coupled to, resulting in characteristic splitting patterns.

¹H NMR Spectroscopy: The Absence of Evidence is Evidence

Given the fully fluorinated nature of the aromatic rings, a proton NMR spectrum of a pure sample of this compound is expected to show no signals in the aromatic region. The absence of signals between δ 7-8 ppm is a strong indicator of the compound's identity and purity. Any signals in this region would suggest the presence of proton-containing impurities.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the general steps for acquiring NMR spectra of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of protonated impurities.

-

Gently agitate the tube to ensure complete dissolution.

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard one-dimensional ¹⁹F spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum using an external standard (e.g., CFCl₃) or an internal standard with a known chemical shift.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum.

-

A longer acquisition time and a higher number of scans are typically required for ¹³C NMR due to its lower natural abundance and sensitivity.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum.

-

The absence of signals in the aromatic region is the expected outcome.

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by strong absorptions associated with the C-F and C-S bonds, as well as the vibrations of the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 1640 - 1650 | C=C Aromatic Stretch | Medium |

| 1510 - 1520 | C=C Aromatic Stretch | Strong |

| 1480 - 1500 | C=C Aromatic Stretch | Strong |

| 980 - 1000 | C-F Stretch | Strong |

| 850 - 870 | C-S Stretch | Medium |

| 680 - 720 | C-F Bending | Strong |

The strong absorptions in the 1480-1650 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the pentafluorophenyl rings. The intense band around 980-1000 cm⁻¹ is a hallmark of the C-F stretching vibration.

Experimental Protocol: Acquiring an IR Spectrum

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for IR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Electron Ionization (EI) Mass Spectrum

The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 366, corresponding to the molecular weight of the compound.

Table 4: Key Fragments in the EI Mass Spectrum of this compound

| m/z | Fragment Ion |

| 366 | [C₁₂F₁₀S]⁺ (Molecular Ion) |

| 199 | [C₆F₅S]⁺ |

| 167 | [C₆F₅]⁺ |

| 117 | [C₅F₃]⁺ |

The fragmentation pattern is characterized by the cleavage of the C-S bond, leading to the formation of the pentafluorophenylthio radical cation ([C₆F₅S]⁺) at m/z 199 and the pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167. Further fragmentation of the pentafluorophenyl ring can also be observed.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample based on their boiling points and interactions with the stationary phase of the column.

-

As this compound elutes from the GC column, it enters the MS ion source.

-

In the ion source, the molecules are ionized (e.g., by electron impact).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The distinct signals in the ¹⁹F and ¹³C NMR spectra, the characteristic absorptions in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum together create a unique spectroscopic fingerprint. This guide provides the foundational knowledge and practical protocols for researchers to confidently utilize these techniques for the unequivocal identification and quality assessment of this compound in their scientific endeavors.

References

-

PubChem. Bis(2,3,4,5,6-pentafluorophenyl) sulphide. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. John Wiley & Sons, Inc. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2007).

The Pentafluorosulfanyl Group: A Technical Guide to Its Core Electronic Properties

Abstract

The pentafluorosulfanyl (SF5) group, a sterically demanding and powerfully electron-withdrawing moiety, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," its unique electronic signature imparts profound changes to molecular properties, including metabolic stability, lipophilicity, and receptor binding affinity.[3][4][5] This guide provides an in-depth analysis of the fundamental electronic properties of the SF5 group, offering a technical resource for researchers aiming to strategically leverage its capabilities. We will explore its inductive and resonance effects, methods for its experimental and computational characterization, and the underlying principles that govern its influence on molecular behavior.

Introduction: Beyond Trifluoromethyl

For decades, the trifluoromethyl (-CF3) group has been the gold standard for introducing fluorine into bioactive molecules and advanced materials. However, the pentafluorosulfanyl (-SF5) group offers a distinct and often superior profile.[4] Its octahedral geometry and the presence of five highly electronegative fluorine atoms surrounding a central sulfur(VI) atom create an electronic environment that is both unique and powerful.[3][6]

The SF5 group is characterized by exceptional thermal and chemical stability, resisting hydrolysis by both Brønsted acids and bases.[3][7] This robustness is critical for applications in drug development, ensuring the group remains intact under physiological conditions and during metabolic processes.[8] The primary allure of the SF5 group lies in its potent electron-withdrawing nature, which significantly surpasses that of the -CF3 group, leading to substantial modulation of the electronic landscape of the parent molecule.[9][10]

Fundamental Electronic Properties: A Quantitative Perspective

The electronic influence of a substituent is best understood through established physical organic chemistry parameters. The SF5 group distinguishes itself through its exceptionally strong inductive electron withdrawal, coupled with a modest resonance effect.

Electronegativity and Inductive Effects

The SF5 group is one of the most electronegative functional groups in organic chemistry.[3] Its group electronegativity (χ) is estimated to be 3.65 on the Pauling scale, significantly higher than that of the trifluoromethyl group (χ = 3.36).[9][10] This high electronegativity drives a powerful σ-inductive effect (-I), pulling electron density away from the molecular scaffold to which it is attached.

This potent -I effect is quantitatively captured by Hammett (σ) and Taft (σ*) substituent constants, which are critical for predicting reaction rates and equilibria.

| Parameter | SF5 Group | CF3 Group | NO2 Group | CN Group |

| Hammett (σp) | 0.68[9] | 0.54[9] | 0.78[11] | 0.66[11] |

| Hammett (σm) | 0.61[10][12] | 0.43[10][12] | 0.71[11] | 0.56[11] |

| Inductive (σI) | 0.55[9] | 0.39[9] | 0.65[11] | 0.57[11] |

| Resonance (σR) | 0.11[9] | 0.12[9] | 0.13[11] | 0.09[11] |

| Table 1: Comparison of Electronic Parameters for Common Electron-Withdrawing Groups. |

As shown in Table 1, the σp and σm values for the SF5 group are substantially larger than those for the CF3 group, confirming its superior electron-withdrawing capacity.[9][12] The large inductive component (σI = 0.55) highlights that its primary mode of electronic influence is through the sigma bond network.[9] This strong induction can profoundly lower the pKa of nearby acidic protons and increase the oxidation potential of the molecule.[13]

Dipole Moment and Molecular Polarity

The introduction of an SF5 group induces a significant dipole moment in a molecule due to the charge separation created by the highly electronegative fluorine atoms.[14][15] This property is particularly important in materials science for designing molecules with specific optoelectronic properties and in drug design for modulating interactions with polar receptor environments.[16][17] The substantial dipole can also be leveraged to control reaction stereochemistry in processes with charge-separated transition states.[14][15]

Experimental Characterization of Electronic Properties

Quantifying the electronic impact of the SF5 group relies on a combination of spectroscopic and electrochemical techniques. These methods provide direct experimental evidence of how the SF5 substituent perturbs the electronic structure of a molecule.

NMR Spectroscopy: A Window into the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for characterizing SF5-containing compounds.

-

¹⁹F NMR Spectroscopy : The SF5 group provides a unique and unmistakable signature in the ¹⁹F NMR spectrum. It typically displays a characteristic A4B spin system, arising from the four equatorial fluorine atoms (F-eq) and the single, distinct axial fluorine atom (F-ax).[10][18] This results in a quintet for the axial fluorine and a doublet for the equatorial fluorines, with a 1:4 signal intensity ratio.[18] The chemical shifts of these fluorine atoms are sensitive to the electronic environment of the molecule, providing a direct probe of the substituent's effects. Recent studies have also highlighted the SF5 group as a superior reporter group for ¹⁹F Magnetic Resonance Imaging (MRI) applications due to its favorable relaxation properties and high signal-to-noise ratio.[19][20][21][22]

-

¹³C and ¹H NMR Spectroscopy : The strong electron-withdrawing nature of the SF5 group causes significant deshielding of adjacent carbon and hydrogen nuclei. This is observed as a downfield shift in their respective NMR spectra, providing further evidence of the group's inductive pull.

| Nucleus | Typical Chemical Shift Range (ppm) | Coupling |

| ¹⁹F (Axial, F-ax) | δ 80-90 | Quintet (J ≈ 150 Hz) |

| ¹⁹F (Equatorial, F-eq) | δ 60-75 | Doublet (J ≈ 150 Hz) |

| ¹³C (ipso-C) | Varies | Complex multiplets due to C-F coupling |

| ¹H (ortho-H on Ar-SF5) | δ 7.6-8.0 | Downfield shift compared to parent arene |

| Table 2: Typical NMR Spectroscopic Data for Aryl-SF5 Compounds. |

Electrochemical Analysis: Probing Redox Potentials

Cyclic voltammetry (CV) is a valuable technique for quantifying the effect of the SF5 group on a molecule's redox properties. By attaching the SF5 group to a redox-active core, such as an aromatic ring, one can measure the shift in oxidation or reduction potentials. The potent electron-withdrawing nature of the SF5 group makes the molecule more difficult to oxidize (anodic shift in oxidation potential) and easier to reduce (cathodic shift in reduction potential). This data is critical for designing stable materials for organic electronics or for understanding potential metabolic pathways of SF5-containing drugs.[16]

Computational Analysis Workflow

Density Functional Theory (DFT) calculations have become indispensable for predicting and rationalizing the electronic properties of SF5-containing molecules.[23] A well-designed computational workflow can provide deep insights into molecular orbitals, electrostatic potential, and charge distribution, complementing experimental findings.

Caption: A typical DFT workflow for characterizing SF5 compounds.

Protocol: DFT Calculation of ¹⁹F NMR Chemical Shifts

This protocol outlines a self-validating system for predicting ¹⁹F NMR chemical shifts, a key descriptor of the SF5 group's electronic environment.

-

Structure Preparation : Build the 3D structure of the SF5-containing molecule using molecular modeling software.

-

Geometry Optimization :

-

Causality : An accurate molecular geometry is the foundation for all subsequent property calculations. A poorly optimized structure will yield erroneous electronic properties.

-

Method : Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP with the 6-311+G(d,p) basis set). The absence of imaginary frequencies confirms a true energy minimum.

-

-

NMR Chemical Shift Calculation :

-

Method : Using the optimized geometry, perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the standard for reliable chemical shift prediction.[18]

-

-

Referencing and Validation :

-

Causality : Calculated NMR shieldings are absolute values and must be converted to chemical shifts relative to a standard. This step is crucial for comparing with experimental data.

-

Method : Calculate the isotropic shielding constant (σ_iso) for a reference compound (e.g., CFCl3) using the exact same level of theory. Calculate the chemical shift (δ) using the formula: δ_sample = σ_ref - σ_sample.

-

Self-Validation : The accuracy of the predicted ¹⁹F chemical shifts for the A4B spin system of the SF5 group, when compared to experimental data, validates the chosen level of theory and the overall computational model.[18]

-

Synthetic Considerations for Accessing SF5 Compounds

The exploration of the SF5 group's properties has been historically limited by synthetic accessibility.[1][2] However, recent advances have made SF5-containing building blocks more readily available. The choice of synthetic route is critical, as it dictates the range of accessible molecules.

Caption: Major strategies for the synthesis of SF5-arenes.

Protocol: Negishi Cross-Coupling for SF5-Aryl Synthesis

This protocol describes a reliable method for forming C-C bonds with SF5-containing aromatic rings, widely used in medicinal chemistry.[15][24]

-

Preparation of the Organozinc Reagent :

-

Method : To a solution of an alkyl or aryl halide (1.0 equiv.) in a dry, aprotic solvent (e.g., DMF or THF), add activated zinc dust (4.0 equiv.). Heat the mixture gently (e.g., 50-70°C) for 20-30 minutes under an inert atmosphere (Argon or Nitrogen) to facilitate the formation of the organozinc reagent.[15][24]

-

Causality : The formation of the organozinc species is the critical activation step. Anhydrous conditions are paramount to prevent quenching of this highly reactive intermediate.

-

-

Cross-Coupling Reaction :

-

Method : In a separate flask, charge a suitable palladium catalyst (e.g., Pd(dba)2, 3 mol%) and a phosphine ligand (e.g., SPhos, 10 mol%).[24] Add the commercially available SF5-aryl bromide (1.0 equiv.). Transfer the freshly prepared organozinc solution from Step 1 to this flask via cannula.

-

Causality : The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like SPhos are often required to facilitate the reductive elimination step and prevent β-hydride elimination, leading to higher yields.[24]

-

-

Reaction and Workup :

-

Method : Stir the reaction mixture at an elevated temperature (e.g., 50°C) for 3-5 hours, then allow it to stir at room temperature for up to 24 hours.[25] Monitor progress by TLC or LC-MS.

-

Self-Validation : Upon completion, the reaction is worked up by diluting with an organic solvent, filtering through celite to remove palladium residues, and washing with water and brine. Successful purification of the desired product with characteristic ¹H and ¹⁹F NMR signals validates the protocol.

-

Conclusion

The pentafluorosulfanyl group offers a powerful and unique tool for modulating molecular properties. Its dominant inductive electron withdrawal, combined with its steric bulk and high stability, provides a predictable and potent method for tuning the electronic characteristics of organic molecules. A thorough understanding of its fundamental properties, supported by robust experimental and computational characterization, is essential for any researcher, scientist, or drug development professional seeking to harness the full potential of this remarkable functional group. As synthetic methods continue to improve, the strategic application of the SF5 group is set to accelerate innovation across the chemical sciences.[26][27]

References

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ScienceDirect. [Link]

-

The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]

-

Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. [Link]

-

Pentafluorosulfanyl (SF5) technology. Melius Organics. [Link]

-

Electronegativities from Core-Ionization Energies: Electronegativities of SF5 and CF3. ACS Publications. [Link]

-

When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. RSC Publishing. [Link]

-

synthesis of alkene, alcohols, and heterocycles containing the pentafluorosulfanyl. Taylor & Francis Online. [Link]

-

Fluorine in Pharmaceutical and Medicinal Chemistry : Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. World Scientific Publishing. [Link]

-

Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). Semantic Scholar. [Link]

-

Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

-

Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

-

Electronegativities from Core-Ionization Energies: Electronegativities of SF5 and CF3 (2003). SciSpace. [Link]

-

Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. [Link]

-

Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. [Link]

-

Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. MDPI. [Link]

-

Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. PubMed. [Link]

-

Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Max Delbrück Center for Molecular Medicine. [Link]

-

Developments in the synthesis of new SF5-containing compounds. Corpus UL. [Link]

-

Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

-

Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. ResearchGate. [Link]

-

(PDF) Pentafluorosulfanyl (SF 5 ) as a Superior 19 F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ResearchGate. [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

-

Chemical structures of compounds 1–9. ResearchGate. [Link]

-

Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. RSC Publishing. [Link]

-

(PDF) Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. ResearchGate. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

A survey of Hammett substituent constants and resonance and field parameters. Washington University in St. Louis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 5. sussex.figshare.com [sussex.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. worldscientific.com [worldscientific.com]

- 8. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. dk.upce.cz [dk.upce.cz]

- 17. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 22. researchgate.net [researchgate.net]

- 23. epublications.vu.lt [epublications.vu.lt]

- 24. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Pentafluorosulfanyl Group: A Rising Star in Organic Chemistry for Advanced Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pentafluorosulfanyl (SF5) group, once a synthetic curiosity, is rapidly emerging as a powerful tool in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Often dubbed the "super trifluoromethyl group," its unique combination of electronic and steric properties offers unparalleled opportunities to modulate molecular characteristics such as lipophilicity, metabolic stability, and binding affinity.[1][3][5] This guide provides a comprehensive overview of the fundamental properties of the SF5 group, delves into the core synthetic methodologies for its introduction into organic scaffolds, explores its impact on molecular reactivity, and showcases its burgeoning applications. Detailed experimental protocols and mechanistic insights are provided to empower researchers to harness the full potential of this remarkable functional group.

The Allure of the Pentafluorosulfanyl Moiety: A Superior Bioisostere

The SF5 group is gaining significant traction as a bioisostere for commonly employed functional groups like the trifluoromethyl (CF3), tert-butyl, and nitro groups.[2][6] Its appeal stems from a unique confluence of properties that distinguish it from its counterparts.

Physicochemical Properties: Beyond the Trifluoromethyl Group

The SF5 group is characterized by its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[2][7][8][9] These attributes collectively contribute to its ability to profoundly influence the properties of a parent molecule.

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) |

| Electronegativity (Pauling Scale) | ~3.65[3] | ~3.36[3] | ~2.0 |

| Hammett Constant (σp) | 0.68[10][11] | 0.53[10][11] | -0.20 |

| Volume (ų) | 55.4[10] | 34.6[10] | 76.9[10] |

| Lipophilicity (logP contribution) | More lipophilic than CF3[2][12][13] | - | - |

Table 1: Comparative physicochemical properties of the SF5 group and common bioisosteres.

The higher electronegativity of the SF5 group, as indicated by its Hammett constant, imparts a strong electron-withdrawing effect, which can significantly alter the electronic landscape of aromatic and heterocyclic systems.[2][10][11] Despite its strong electron-withdrawing nature, the SF5 group surprisingly increases the lipophilicity of molecules, a highly desirable trait for enhancing membrane permeability and bioavailability in drug candidates.[2][12][13] Its unique octahedral geometry and larger steric bulk compared to the CF3 group can also lead to more specific and potent interactions with biological targets.[7][10]

Stability and Metabolic Resistance

The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering it highly resistant to thermal decomposition and chemical degradation.[2][8] This inherent stability often translates to improved metabolic stability in drug candidates, prolonging their half-life and therapeutic effect.[2][3] Aromatic pentafluorosulfanyl groups demonstrate hydrolytic stability that is equal to or greater than that of trifluoromethyl groups and are stable to a range of common reaction conditions, including catalytic hydrogenation.[14]

Synthetic Strategies for the Introduction of the Pentafluorosulfanyl Group

Historically, the widespread adoption of the SF5 group was hampered by the lack of practical and scalable synthetic methods.[3][8] However, recent advancements have made SF5-containing building blocks and reagents more accessible, fueling a surge in research in this area.[8][15]

Radical Addition of Pentafluorosulfanyl Chloride (SF5Cl) to Unsaturated Systems

The radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkenes and alkynes stands as one of the most versatile and widely used methods for introducing the SF5 group into aliphatic scaffolds.[10][16]

Figure 1: General mechanism for the triethylborane-initiated radical addition of SF5Cl to an alkyne.

Experimental Protocol: Triethylborane-Initiated Radical Addition of SF5Cl to an Alkyne [10][17]

Causality: This protocol leverages the ability of triethylborane (Et3B) in the presence of oxygen to generate ethyl radicals, which in turn abstract a chlorine atom from SF5Cl to produce the key pentafluorosulfanyl radical (SF5•).[17] This radical then initiates a chain reaction with the unsaturated substrate.

Self-Validation: The reaction progress can be monitored by GC-MS or 19F NMR to observe the consumption of the starting alkyne and the formation of the SF5-adduct. The characteristic satellite peaks in the 19F NMR spectrum of the product confirm the presence of the SF5 group.

Methodology:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a condenser, and a rubber septum is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: The alkyne (1.0 equiv.) is dissolved in a suitable solvent (e.g., CH2Cl2 or hexane).

-

Initiation: A solution of triethylborane (Et3B) in hexane (1.0 M, 0.1-0.2 equiv.) is added dropwise via syringe.

-

SF5Cl Addition: Pentafluorosulfanyl chloride (SF5Cl) gas is bubbled through the solution at a controlled rate at a low temperature (typically -78 °C to -20 °C). The reaction is often initiated by the introduction of a small amount of air or oxygen.[17]

-

Reaction: The reaction mixture is stirred at the specified temperature for several hours.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired SF5-containing alkene.

Recent developments have also explored alternative initiation methods, such as the use of air-stable amine-borane complexes and visible light irradiation, to enhance the safety and practicality of this transformation.[17][18][19]

Synthesis of Aromatic and Heterocyclic SF5 Compounds

The introduction of the SF5 group onto aromatic and heterocyclic rings typically involves two main strategies:

-

Oxidative Fluorination: This method involves the reaction of aromatic disulfides or thiols with reagents like AgF2 to form the corresponding aryl sulfur chlorotetrafluoride (ArSF4Cl), which is then converted to the final ArSF5 compound.[10]

-

Building Block Approach: This strategy utilizes pre-functionalized SF5-containing aromatic compounds, such as nitro(pentafluorosulfanyl)benzenes, which can be further elaborated into more complex structures.[8][11]

Figure 2: Key synthetic approaches to aromatic SF5 compounds.

The synthesis of SF5-substituted heterocycles has also seen significant progress, with methods developed for the preparation of SF5-indoles, -pyrazoles, and other important heterocyclic scaffolds.[10][20][21]

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of the SF5 group make it an increasingly attractive substituent in the design of novel therapeutic agents.[1][2][22]

-

Enhanced Efficacy and Binding Affinity: The strong electron-withdrawing nature and steric bulk of the SF5 group can lead to improved binding interactions with target proteins.[2]

-

Improved Pharmacokinetic Properties: The increased lipophilicity and metabolic stability imparted by the SF5 group can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

-

Bioisosteric Replacement: The SF5 group has been successfully employed as a bioisostere for the trifluoromethyl group in several drug candidates, leading to improved biological activity. For instance, an SF5-containing analog of the antimalarial drug mefloquine exhibited higher in vivo activity and a longer half-life.[3]

The SF5 Group in Materials Science

Beyond its applications in the life sciences, the pentafluorosulfanyl group is also making its mark in the field of materials science, particularly in the development of optoelectronic materials and liquid crystals.[4][8][23]

-

Tuning Optoelectronic Properties: The high electronegativity of the SF5 group can be harnessed to tune the electronic properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8][23]

-

Liquid Crystals: The introduction of the SF5 group can influence the mesomorphic properties of liquid crystalline materials.[8]

-

Low Surface Energy: The SF5 group contributes to low surface energy, a property that can be exploited in the design of hydrophobic and oleophobic surfaces.[8][23]

Future Outlook

The chemistry of pentafluorosulfanyl compounds is a rapidly evolving field with immense potential.[24][25] While significant progress has been made in the development of synthetic methodologies, the exploration of new and more efficient ways to introduce the SF5 group, particularly in a stereoselective manner, remains an active area of research. As our understanding of the fundamental properties and reactivity of the SF5 group continues to grow, we can expect to see its increasing application in the design of innovative drugs, agrochemicals, and advanced materials with unprecedented properties.

References

-

Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Retrieved from [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

-

Hep Journals. (n.d.). Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). Retrieved from [Link]

-

Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 7(33), 10219-10227. Retrieved from [Link]

-

Practical synthesis and new reaction of pentafluorosulfanyl chloride developed by our group. (n.d.). Retrieved from [Link]

-

Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. (n.d.). Retrieved from [Link]

-

Shou, J.-Y., & Qing, F.-L. (2021). Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). Chinese Journal of Chemistry, 39(1), 71-85. Retrieved from [Link]

-

Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Omega, 6(41), 27286-27295. Retrieved from [Link]

-

Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-94. Retrieved from [Link]

-

Lee, H., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 26(15), 4487. Retrieved from [Link]

-

Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. (n.d.). Retrieved from [Link]

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190. Retrieved from [Link]

-

von Hahmann, C. N., Savoie, P. R., & Welch, J. T. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Current Organic Chemistry, 19(16), 1592-1618. Retrieved from [Link]

-

Properties of the SF5 group and the major key discoveries reported in the field. (n.d.). Retrieved from [Link]

-

Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. (n.d.). Retrieved from [Link]

-

Sowaileh, M. F., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. Retrieved from [Link]

-

Pucheault, M., & Paquin, J.-F. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 16, 3069-3077. Retrieved from [Link]

- Gard, G. L., & Dolbier, W. R. (2007). Synthesis of pentafluorosulfanyl (sf5)-substituted heterocycles and alkynes. Google Patents.

-

Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866-1873. Retrieved from [Link]

-

Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl). (n.d.). Retrieved from [Link]

-

Paquin, J.-F. (2019). Developments in the synthesis of new SF5-containing compounds. Corpus UL. Retrieved from [Link]

-

New SF₅-containing building blocks and their application in medicinal chemistry. (n.d.). Retrieved from [Link]

-

Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation. (n.d.). Retrieved from [Link]

-

Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. (n.d.). Retrieved from [Link]

-

Pentafluorosulfanyl Chloride. (n.d.). Retrieved from [Link]

-

Reactions of Organic Pentafluorosulfanyl-containing Compounds. (n.d.). Retrieved from [Link]

-

Welch, J. T. (2012). Fluorine in Pharmaceutical and Medicinal Chemistry: Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. In Fluorine in Pharmaceutical and Medicinal Chemistry. World Scientific. Retrieved from [Link]

-

The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. (n.d.). Retrieved from [Link]

-

Pitts, C. R., et al. (2021). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. Retrieved from [Link]

-

Kordnezhadian, R., et al. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal, 28(60), e202201491. Retrieved from [Link]

-

Recent advancements in the synthesis of pentafluorosulfanyl (SF 5 )-containing heteroaromatic compounds. (n.d.). Retrieved from [Link]-heteroaromatic-Kanishchev-Dolbier/e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8)

-

Synthesis and application of pentafluorosulfanylation reagents and derived aliphatic SF5-containing building blocks. (n.d.). Retrieved from [Link]

-

René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie. Retrieved from [Link]

-

Nguyen, T. M., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. Chemical Society Reviews. Retrieved from [Link]

-

Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. (n.d.). Retrieved from [Link]

Sources

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.hep.com.cn [journal.hep.com.cn]

- 8. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. worldscientific.com [worldscientific.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. corpus.ulaval.ca [corpus.ulaval.ca]

- 17. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. WO2007106818A1 - Synthesis of pentafluorosulfanyl (sf5)-substituted heterocycles and alkynes - Google Patents [patents.google.com]

- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 22. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

- 23. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 24. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Pentafluorophenyl Sulfide

Introduction: Unveiling a Key Fluorinated Building Block

Pentafluorophenyl sulfide, also known by its systematic name bis(pentafluorophenyl) sulfide or decafluorodiphenyl sulfide, is a highly fluorinated organosulfur compound that has garnered significant interest in advanced chemical synthesis. Its structure, featuring two perfluorinated phenyl rings bridged by a sulfur atom, imparts a unique combination of chemical stability, high electronegativity, and lipophilicity. These characteristics make it a valuable building block and synthetic intermediate, particularly in the fields of medicinal chemistry, materials science, and agrochemical development.

The strong electron-withdrawing nature of the pentafluorophenyl groups significantly influences the electronic properties of the central sulfur atom, modulating its reactivity and interaction profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its characterization, handling, and application, thereby empowering researchers to leverage its unique attributes in their work.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in experimental design, dictating appropriate solvents, reaction conditions, and storage protocols. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1043-50-1 | [1] |

| Molecular Formula | C₁₂F₁₀S | [1][2] |

| Molecular Weight | 366.18 g/mol | [1][2] |

| Appearance | White solid | [1][3] |

| Melting Point | 86-88 °C (lit.) | [1][4] |

| Boiling Point | 198.8 ± 40.0 °C (Predicted) | [1][3] |

| Density | 1.73 ± 0.1 g/cm³ (Predicted) | [1][5] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1][3] |

Spectroscopic and Analytical Profile

Accurate characterization is the bedrock of chemical research. This compound exhibits distinct spectroscopic signatures that are essential for its identification and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound is expected to show characteristic signals for the ortho-, meta-, and para-fluorine atoms, with coupling constants that can help confirm the structure. While specific data for this exact compound is sparse in the provided search results, analysis of related pentafluorophenyl derivatives is well-documented.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Strong absorption bands corresponding to C-F bonds and the perfluorinated aromatic ring are expected. SpectraBase provides access to an Attenuated Total Reflectance (ATR-IR) spectrum for reference.[7] The C-S stretching vibration is typically weak and can be found in the fingerprint region.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 366, corresponding to the molecular weight of C₁₂F₁₀S.[2] The fragmentation pattern can provide further structural evidence.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of aryl sulfur compounds, including those with pentafluorosulfanyl groups, often involves multi-step processes.[8] A common conceptual pathway for synthesizing this compound involves the reaction of a pentafluorophenyl nucleophile with a sulfur electrophile or vice-versa. For instance, the reaction of pentafluorothiophenol (C₆F₅SH) with a pentafluorophenyl halide in the presence of a base is a plausible route.

The diagram below illustrates a generalized workflow for the synthesis and subsequent purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Core Reactivity

The reactivity of this compound is dominated by the strong electron-withdrawing effect of the two C₆F₅ rings.

-

Sulfur Center : The sulfur atom is relatively electron-deficient, making it susceptible to oxidation to the corresponding sulfoxide and sulfone. However, it is generally stable under many reaction conditions.

-

Aromatic Rings : The pentafluorophenyl rings are highly deactivated towards electrophilic substitution. Conversely, they are activated for nucleophilic aromatic substitution, where a fluoride ion (typically at the para position) can be displaced by a strong nucleophile under forcing conditions.

-

Stability : The compound is noted for its high thermal and chemical stability, a characteristic feature of many polyfluorinated aromatic compounds.[9] It is stable under recommended storage conditions.[5]

Relevance and Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[9] The pentafluorosulfanyl (SF₅) group, often called a "super-trifluoromethyl group," and related structures like the pentafluorophenyl group, are of great interest to medicinal chemists.[9][10]

This compound serves as a key precursor for creating more complex molecules containing the C₆F₅S- moiety. This group can act as a bioisosteric replacement for other functionalities like trifluoromethyl or nitro groups, allowing for fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[10][11] Its derivatives have been explored in the development of novel anti-cancer agents and other therapeutic compounds.[12]

Experimental Protocols for Verification

To ensure scientific integrity, all synthesized or procured materials must be rigorously verified. The following protocols describe self-validating systems for the characterization of this compound.

Protocol 1: Melting Point Determination

Objective: To verify the purity of this compound by measuring its melting point range. A sharp melting range close to the literature value (86-88 °C) indicates high purity.

Methodology:

-

Sample Preparation: Finely crush a small amount (2-3 mg) of the solid this compound sample into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point.

-

Approximately 15 °C below the expected melting point (around 70 °C), reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Compare the observed melting range to the literature value. A broad range (>2 °C) may suggest the presence of impurities.

Protocol 2: Characterization by ATR-IR Spectroscopy

Objective: To obtain an infrared spectrum of the sample to confirm the presence of key functional groups and match it against a reference spectrum.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum in air.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.

-

Analysis:

-

Identify the characteristic absorption peaks. Expect strong peaks for C-F bonds (typically 1300-1000 cm⁻¹) and aromatic C=C stretching (around 1650-1450 cm⁻¹).

-

Compare the acquired spectrum with a known reference spectrum of this compound for positive identification.[7]

-

The logical flow from synthesis to definitive characterization is visualized below.

Caption: Workflow for the physical and spectroscopic characterization of this compound.

Safety, Handling, and Storage

This compound requires careful handling due to its potential hazards. Adherence to established safety protocols is paramount.

-

GHS Hazard Classification :

-

Precautions for Safe Handling :

-

Storage Conditions :

-

Disposal :

-

Dispose of contents and container in accordance with local, regional, and national regulations. Prevent release to the environment.[3]

-

References

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Link]

-

Bis(2,3,4,5,6-pentafluorophenyl) sulphide. PubChem. [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

-

This compound - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

Phenylsulfur Pentafluoride. PubChem. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

-

Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society. [Link]

-

Pentafluorothiophenol. PubChem. [Link]

-

phenylsulfur trifluoride. Organic Syntheses Procedure. [Link]

-

One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

-